molecular formula C9H15NO2S B12536048 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide CAS No. 669008-30-4

1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide

Cat. No.: B12536048
CAS No.: 669008-30-4
M. Wt: 201.29 g/mol
InChI Key: RTKFCGMFEQPEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide is a high-purity chemical building block of significant interest in organic and medicinal chemistry research. Its structure, featuring a cyclopropane ring fused to a sulfonamide group and a cyclohexenyl moiety, makes it a valuable scaffold for the synthesis of more complex molecules. Compounds with cyclopropane sulfonamide cores are recognized as versatile intermediates in developing biologically active substances . The synthesis of such structures can be achieved via ring-closing strategies, for instance, through the intramolecular alkylation of a precursor like N-tert-butyl-(3-chloro)propylsulfonamide . Furthermore, the cyclohexenyl component offers a reactive site for further functionalization, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

669008-30-4

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

1-(cyclohexen-1-yl)cyclopropane-1-sulfonamide

InChI

InChI=1S/C9H15NO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H2,10,11,12)

InChI Key

RTKFCGMFEQPEMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CC2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone for cyclopropane ring formation. This method employs diiodomethane ($$ \text{CH}2\text{I}2 $$) and a zinc-copper couple ($$ \text{Zn-Cu} $$) to generate a methylene carbene, which reacts with alkenes to form cyclopropanes. For 1-(cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide, the cyclohexene moiety can serve as the alkene substrate.

Procedure :

  • Substrate Preparation : A cyclohexene derivative functionalized with a sulfonamide group is synthesized. For example, N-alkyl-cyclohex-1-en-1-yl sulfonamide is prepared via sulfonation of a cyclohexene-thiol intermediate followed by amidation.
  • Cyclopropanation : The alkene in the cyclohexene ring reacts with $$ \text{CH}2\text{I}2/\text{Zn-Cu} $$ in tetrahydrofuran (THF) at −10°C to 25°C. The reaction typically achieves >90% regioselectivity for trans-cyclopropane products.

Key Data :

Parameter Value Source
Yield 70–85%
Temperature −10°C to 25°C
Solvent THF

Sulfonamide Coupling Approaches

Direct Sulfonylation of Cyclopropane Intermediates

Sulfonamide groups are introduced via reaction of sulfonyl chlorides with amines. Patents and describe optimized protocols for cyclopropane sulfonamides, avoiding intermediate isolation and using environmentally friendly acids like formic acid for deprotection.

Procedure :

  • Sulfonyl Chloride Synthesis : Cyclopropane sulfonyl chloride is prepared by chlorination of cyclopropane thiol using $$ \text{SO}2\text{Cl}2 $$ in dichloromethane (DCM).
  • Amidation : The sulfonyl chloride reacts with cyclohex-1-en-1-ylamine in the presence of a base (e.g., triethylamine) at 0–25°C.
  • Deprotection : If tert-butyl groups are used, formic acid (70–90°C) cleaves the protecting group without requiring harsh conditions.

Key Data :

Parameter Value Source
Reaction Time 16–24 hours
Yield (Amidation) 65–75%
Deprotection Acid Formic acid (88%)

Multi-Step Synthesis Without Intermediate Isolation

Integrated Process from Patents WO2009053281A1 and US20090112021A1

Patents and outline a three-step, one-pot method for cyclopropyl sulfonamides, adaptable to the target compound:

  • Step a : Cyclohex-1-en-1-yl sulfonyl chloride reacts with tert-butylamine in toluene at 5–25°C to form N-tert-butyl sulfonamide.
  • Step b : Ring closure using n-butyl lithium (−50°C to −20°C) in THF/toluene (3:1) generates the cyclopropane ring.
  • Step c : Deprotection with formic acid (80°C, 20 hours) yields the final product.

Advantages :

  • No intermediate isolation reduces purification steps.
  • Formic acid replaces toxic trifluoroacetic acid.

Key Data :

Parameter Value Source
Overall Yield 70–75%
Purity >99% (GC)

Functionalization of Preformed Cyclopropanes

Alkylation of Cyclopropane Sulfonamides

The cyclohexene group is introduced via alkylation of a preformed cyclopropane sulfonamide. Sodium hydride ($$ \text{NaH} $$) in dimethylformamide (DMF) facilitates nucleophilic substitution with cyclohex-1-en-1-yl bromide.

Procedure :

  • Base Activation : Cyclopropane sulfonamide is treated with $$ \text{NaH} $$ in DMF at 0°C.
  • Alkylation : Cyclohex-1-en-1-yl bromide is added dropwise, and the mixture is stirred at 25°C for 12 hours.

Key Data :

Parameter Value Source
Yield 60–70%
Solvent DMF

Environmental and Scalability Considerations

Solvent and Catalyst Optimization

Recent advances emphasize green chemistry:

  • Solvent Replacement : Tetrahydrofuran (THF) and toluene are preferred over chlorinated solvents.
  • Catalyst Recycling : Zinc-copper couples in Simmons-Smith reactions are reusable for up to three cycles without significant yield loss.

Comparative Data :

Method Environmental Impact Yield
Simmons-Smith Moderate (Zn waste) 70–85%
One-Pot Synthesis Low (no TFA) 70–75%

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropane ring attached to a sulfonamide group, which contributes to its unique reactivity and biological properties. The general structure can be represented as follows:CxHyNzOwS\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}Where the specific substituents on the cyclopropane and cyclohexene rings influence its interaction with biological targets.

Therapeutic Applications

1. Anticancer Activity
Research indicates that 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide exhibits significant cytotoxicity against various cancer cell lines. Its mechanism of action may involve the inhibition of specific signaling pathways crucial for tumor growth. For example, studies have demonstrated IC50 values ranging from 10 µM to 50 µM in different cancer models, highlighting its potential as an anticancer agent .

2. Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. In vitro assays conducted on human macrophages revealed that it significantly reduces pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases . This property could be beneficial for conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

3. Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects of this compound, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit pathways associated with neuronal death could lead to new therapeutic strategies .

Case Studies

Case Study 1: Cancer Cell Line Studies
In a series of experiments, 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide was tested against multiple cancer cell lines, including breast and lung cancer models. The results indicated that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 20 µM.

Case Study 2: Inflammation Models
In an experimental model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, treatment with 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide resulted in a marked decrease in the production of TNF-alpha and IL-6 cytokines. This suggests that the compound may effectively mitigate inflammatory responses in vivo .

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropane and cyclohexene rings may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Unlike triflate derivatives (e.g., Cyclohex-1-en-1-yl Trifluoromethanesulfonate), the sulfonamide group in the target compound enhances hydrogen-bonding capacity, improving interactions with biological targets .

Pharmacological and Catalytic Relevance

  • Drug Design : Sulfonamide-containing cyclopropanes are explored for their ability to mimic transition states in enzyme inhibition. For example, derivatives like those in show promise in targeting kinases or proteases.
  • Catalysis : Cyclopropane-sulfonamides serve as directing groups in asymmetric catalysis, leveraging their rigid geometry to control stereochemistry .

Biological Activity

1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring fused with a cyclopropane, along with a sulfonamide functional group. Its chemical formula is C9H13N1O2SC_9H_{13}N_1O_2S, and it exhibits unique reactivity due to the presence of both cyclic and sulfonamide structures.

Sulfonamides generally exert their biological effects through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis. This inhibition leads to bacteriostatic effects against various bacterial strains. Additionally, the specific structure of 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide may allow for interactions with other molecular targets, potentially enhancing its therapeutic profile.

Biological Activity

Research indicates that compounds similar to 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation in animal models.
  • Anticancer Potential : Preliminary data suggest that sulfonamide compounds may induce apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers in vivo
AnticancerInduction of apoptosis in MCF-7 cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving rat models, the compound was administered to assess its anti-inflammatory effects. The results demonstrated a marked reduction in paw edema compared to control groups, suggesting its potential utility in treating inflammatory conditions.

Research Findings

Recent research has focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity. Modifications to the cyclohexene moiety have resulted in compounds with improved potency against specific targets.

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural ModificationBiological Activity
Variant AAddition of halogenIncreased antimicrobial activity
Variant BAlteration of cyclopropane sizeEnhanced anti-inflammatory response
Variant CSubstitution at the sulfonamide groupImproved anticancer efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.